4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-ethyl-3H-imidazo[4,5-c]pyridine
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Overview
Description
4-((Benzo[b]thiophen-3-ylmethyl)thio)-3-ethyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that combines the structural features of benzo[b]thiophene and imidazo[4,5-c]pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzo[b]thiophen-3-ylmethyl)thio)-3-ethyl-3H-imidazo[4,5-c]pyridine typically involves the following steps:
Formation of Benzo[b]thiophene Derivative: The starting material, benzo[b]thiophene, is functionalized to introduce a methylthio group at the 3-position. This can be achieved through a nucleophilic substitution reaction using a suitable thiol reagent.
Imidazo[4,5-c]pyridine Core Construction: The imidazo[4,5-c]pyridine core is synthesized by cyclization of a suitable precursor, such as a 2-aminopyridine derivative, under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the benzo[b]thiophene derivative with the imidazo[4,5-c]pyridine core. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazo[4,5-c]pyridine core, potentially reducing the imine functionality to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[b]thiophene and imidazo[4,5-c]pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
4-((Benzo[b]thiophen-3-ylmethyl)thio)-3-ethyl-3H-imidazo[4,5-c]pyridine has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Materials Science: Utilized in the design of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 4-((Benzo[b]thiophen-3-ylmethyl)thio)-3-ethyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the pathway and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene Derivatives: Compounds like benzo[b]thiophene-2-carboxaldehyde and benzo[b]thiophene-3-ylboronic acid.
Imidazo[4,5-c]pyridine Derivatives: Compounds such as imidazo[4,5-c]pyridine-2-carboxylic acid and imidazo[4,5-c]pyridine-3-amine.
Uniqueness
4-((Benzo[b]thiophen-3-ylmethyl)thio)-3-ethyl-3H-imidazo[4,5-c]pyridine is unique due to the combination of the benzo[b]thiophene and imidazo[4,5-c]pyridine moieties, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
87035-36-7 |
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Molecular Formula |
C17H15N3S2 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
4-(1-benzothiophen-3-ylmethylsulfanyl)-3-ethylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C17H15N3S2/c1-2-20-11-19-14-7-8-18-17(16(14)20)22-10-12-9-21-15-6-4-3-5-13(12)15/h3-9,11H,2,10H2,1H3 |
InChI Key |
ZFUUEQWGMDVIPL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C(=NC=C2)SCC3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
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